N-Acetyl-D-[1,2,3-13C3]neuraminic Acid

Analytical Chemistry Glycobiology Mass Spectrometry

Select [1,2,3-13C3]Neu5Ac for superior quantitative accuracy. Its precise C1-C2-C3 triple labeling prevents interference from endogenous metabolites and corrects for matrix effects, enabling low-variability LC-MS/MS quantification of sialic acids in cancer biomarker research and host-pathogen studies. The site-specific enrichment is essential for NMR structural elucidation of glycans. Unlike unlabeled or uniformly labeled analogs, this gold-standard tracer ensures reproducible data in metabolic flux analysis and in vivo uptake studies. Procure high-purity, stable-isotope labeled Neu5Ac to achieve the highest analytical resolution.

Molecular Formula C₈¹³C₃H₁₉NO₉
Molecular Weight 312.25
Cat. No. B1157508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-[1,2,3-13C3]neuraminic Acid
Synonyms[1,2,3-13C3]NANA;  [1,2,3-13C3]Sialic Acid
Molecular FormulaC₈¹³C₃H₁₉NO₉
Molecular Weight312.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid: A Stable Isotope-Labeled Sialic Acid for Quantitative Glycomics


N-Acetyl-D-[1,2,3-13C3]neuraminic Acid ([13C3]Neu5Ac) is a stable, non-radioactive isotopologue of the nine-carbon sialic acid N-Acetylneuraminic Acid (Neu5Ac). The compound features a precise 13C isotopic enrichment at the C1, C2, and C3 positions of its carbon backbone, yielding a molecular weight of 312.25 g/mol, which is 3 mass units higher than the unlabeled parent compound . This isotopologue is primarily employed as an internal standard in quantitative mass spectrometry assays for sialic acid analysis, enabling researchers to accurately quantify Neu5Ac in complex biological matrices [1]. As an authentic metabolic tracer, it serves to elucidate sialic acid biosynthesis, utilization, and catabolism without altering the native chemical or biological properties of the endogenous molecule.

The Analytical Pitfalls of Using Unlabeled Neu5Ac or Positional Isomers: Why N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is Non-Fungible


The use of unlabeled Neu5Ac or alternative stable isotope-labeled analogs (e.g., [1-13C], [2-13C], or uniformly labeled [U-13C]) is not analytically equivalent to [1,2,3-13C3]Neu5Ac in demanding quantitative and structural studies. Unlabeled Neu5Ac introduces variability in sample preparation and ionization efficiency, leading to unacceptably high coefficients of variation in absolute quantification [1]. Positional or uniform labeling can create different or overlapping mass isotopomer distributions that may interfere with endogenous metabolites or other tracers in the same pathway, compromising flux analysis . Furthermore, the specific [1,2,3-13C3] pattern is essential for structural elucidation by NMR, as it enhances the signals of the carboxyl, anomeric, and adjacent carbons, providing a unique spectral signature that is lost when using other labeling patterns or no label at all .

Quantitative Differentiation of N-Acetyl-D-[1,2,3-13C3]neuraminic Acid: A Comparative Evidence Guide for Scientific Procurement


Superior Quantitative Accuracy Over Unlabeled Standards in LC-MS/MS Assays for Neu5Ac

In a validated stable isotope dilution assay for N-acetylneuraminic acid (Neu5Ac), the use of [13C3]Neu5Ac as an internal standard compensates for matrix effects and ionization variability, enabling a linear calibration range that is unattainable with an unlabeled standard. The method achieves a linear range of 0.1–80 mg/L with a correlation coefficient (R²) > 0.997 and a limit of quantification of 0.1 mg/L, representing an improvement of several orders of magnitude in analytical precision compared to external calibration methods using unlabeled Neu5Ac [1].

Analytical Chemistry Glycobiology Mass Spectrometry

Differentiation of Human and Non-Human Sialic Acids: NTHi Bacterial Utilization Preference for Neu5Ac over Neu5Gc

Nontypeable Haemophilus influenzae (NTHi), a human-adapted pathogen, exhibits a stark biochemical preference for Neu5Ac over its hydroxylated analog, Neu5Gc. While the bacterium utilizes both as a sole carbon source equally well, the incorporation into its lipooligosaccharide (LOS) is strongly biased. The CMP-Neu5Ac synthetase (SiaB) enzyme shows approximately 4,000-fold higher catalytic efficiency (kcat/Km) for Neu5Ac than for Neu5Gc, leading to roughly 4-fold more Neu5Ac than Neu5Gc being incorporated into LOS when present in equal amounts in the medium [1].

Microbiology Host-Pathogen Interaction Glycobiology

Enzymatic Glycoprotein Labeling Using [1,2,3-13C3]Neu5Ac Enables Precise NMR Structural Elucidation

The [1,2,3-13C3] labeling pattern facilitates the site-specific enzymatic incorporation of 13C atoms into glycoprotein glycans using α-2,6-sialyltransferase (ST6Gal-I), enabling high-resolution NMR structural studies that are impossible with unlabeled sialic acid or uniformly labeled isotopologues. The specific labeling at C1, C2, and C3 enhances signals from the sialic acid's carboxyl and adjacent carbons, which are critical for studying glycan-protein interactions and conformational dynamics [1].

Structural Biology NMR Spectroscopy Glycoprotein Engineering

In Vivo Metabolic Tracing in Mice Reveals Organ-Specific 13C Enrichment Kinetics

Oral and intravenous administration of 13C-N-acetylneuraminic acid to wild-type mice reveals a distinct metabolic fate, with the lowest 13C enrichment observed in brain tissue and no detectable enrichment in any organ after intravenous administration. The presence of 13C-Neu5Ac in urine after oral administration demonstrates its uptake by gut epithelial cells, supporting a model where dietary sialic acids influence the gut-brain axis via local gastrointestinal effects rather than direct incorporation into neural tissues [1].

In Vivo Metabolism Nutritional Biochemistry Gut-Brain Axis

Optimal Scientific and Industrial Deployment Scenarios for N-Acetyl-D-[1,2,3-13C3]neuraminic Acid


Absolute Quantification of Sialic Acids in Clinical Biomarker Studies

This compound is the gold-standard internal standard for LC-MS/MS-based absolute quantification of Neu5Ac in biological fluids (e.g., serum, urine). Its use corrects for matrix effects and instrument variability, enabling precise monitoring of disease-associated changes in sialylation, as demonstrated in cancer biomarker research [1]. The high linear range and low limit of quantification validated with [13C3]Neu5Ac are essential for detecting subtle but clinically relevant alterations in sialic acid levels [1].

Metabolic Flux Analysis of Sialic Acid Pathways in Pathogenic Bacteria

Researchers investigating host-pathogen interactions, particularly with human-adapted bacteria like NTHi, can use [13C3]Neu5Ac to trace the preferential utilization and incorporation of Neu5Ac into surface structures like LOS. This is critical for understanding immune evasion mechanisms and validating the biological specificity of Neu5Ac over analogs like Neu5Gc [2]. The high enzymatic preference for Neu5Ac (~4,000-fold) demonstrated in these systems underscores the necessity of using the correct isotopologue.

High-Resolution NMR Structural Biology of Sialylated Glycoproteins

The site-specific [1,2,3-13C3] labeling pattern is uniquely suited for enzymatic transfer onto glycoproteins using sialyltransferases like ST6Gal-I. The resulting 13C-enriched glycans provide enhanced NMR signals from critical carbons, enabling detailed structural and dynamics studies of glycan-protein interactions that are not feasible with unlabeled or uniformly labeled precursors [3]. This application is key for understanding cell-cell recognition and signaling.

In Vivo Nutritional Studies on the Metabolic Fate of Dietary Sialic Acid

For in vivo metabolic tracing studies in animal models, [13C]Neu5Ac serves as a definitive tracer to map the absorption, distribution, and excretion of free sialic acid. Studies have shown its utility in demonstrating that dietary sialic acid is taken up by gut epithelial cells and influences the gut-brain axis indirectly, rather than being directly incorporated into brain tissue [4]. This is crucial for functional food and infant formula research.

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